molecular formula C16H14N2O4S B2930533 N-methyl-N-phenyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide CAS No. 66366-25-4

N-methyl-N-phenyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide

Cat. No.: B2930533
CAS No.: 66366-25-4
M. Wt: 330.36
InChI Key: SHOSFKNVPHBIAH-UHFFFAOYSA-N
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Description

N-Methyl-N-phenyl-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetamide is a heterocyclic acetamide derivative featuring a benzothiazole-trioxo core linked to a methyl-substituted phenyl group. Its synthesis typically involves coupling reactions between substituted benzothiazole precursors and acetamide derivatives under catalytic conditions .

Properties

IUPAC Name

N-methyl-N-phenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-17(12-7-3-2-4-8-12)15(19)11-18-16(20)13-9-5-6-10-14(13)23(18,21)22/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOSFKNVPHBIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-phenyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide typically involves the condensation of N-methyl-1,2-phenylenediamine with carbon disulfide, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-phenyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the benzothiazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted benzothiazole derivatives, which can have different biological activities and properties .

Scientific Research Applications

N-methyl-N-phenyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-phenyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and modulate receptor activities, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is known to interact with proteins involved in cell signaling and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substitutions

N-(4-Hydroxyphenyl)-2-(1,1,3-Trioxo-2,3-Dihydro-1,2-Benzothiazol-2-yl)Acetamide (SCP-1)
  • Structural Difference : The phenyl group is substituted with a hydroxyl group at the para position instead of a methyl group.
  • Physicochemical Properties: Exhibits strong hydrogen bonding (N–H⋯O and O–H⋯O) and π-π stacking interactions (3.93 Å distance), enhancing crystallinity and stability . Shorter elimination half-life compared to acetaminophen, suggesting faster metabolic clearance .
  • Biological Activity : Retains analgesic efficacy with reduced hepatotoxicity, attributed to the electron-withdrawing benzothiazole-trioxo group .
N-(2-Ethylphenyl)-2-(1,1,3-Trioxo-1,2-Benzothiazol-2-yl)Acetamide
  • Structural Difference : An ethyl group replaces the methyl substituent on the phenyl ring.
  • Applications : Used in pharmacological screens for antimicrobial and anticancer activities .
N-(Furan-2-ylmethyl)-4-[(1,1,3-Trioxo-2,3-Dihydro-1λ⁶,2-Benzothiazol-2-yl)Methyl]Benzamide (Compound 20)
  • Structural Difference : Incorporates a furan-methyl group and a benzamide linkage instead of an acetamide.
  • Biological Activity : Acts as an inhibitor of interferon-mediated inflammation, highlighting the role of the benzothiazole-trioxo moiety in targeting inflammatory pathways .

Substituent Effects on Pharmacokinetics and Bioactivity

Compound Key Substituent Half-Life Clearance Rate Notable Activity Reference
Target Compound N-Methylphenyl Moderate Intermediate Analgesic, anti-inflammatory
SCP-1 4-Hydroxyphenyl Short High Reduced hepatotoxicity
Compound 20 Furan-methyl Long Low Anti-inflammatory
N-(2-Ethylphenyl) Analogue 2-Ethylphenyl Moderate Intermediate Antimicrobial

Crystallographic and Stability Insights

  • Hydrogen Bonding : Compounds like SCP-1 and the target derivative form intermolecular N–H⋯O bonds, stabilizing crystal lattices .
  • π-π Interactions : Observed in SCP-1 (3.93 Å stacking distance), enhancing thermal stability .

Therapeutic Potential and Limitations

  • Target Compound : Balances solubility (via acetamide) and activity (via benzothiazole-trioxo), but may require optimization for metabolic stability .
  • SCP-1 : Superior safety profile but shorter duration of action, limiting clinical utility .
  • Saccharin Derivatives (e.g., Compound 20) : Specialized for inflammation but lack broad analgesic efficacy .

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